Cas no 4437-18-7 (2-(Bromomethyl)furan)

2-(Bromomethyl)furan is a versatile brominated furan derivative widely used as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits good stability under controlled conditions and is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for furan-based polymers. Its high purity and consistent reactivity ensure reliable performance in research and industrial applications. Proper handling is advised due to its sensitivity to moisture and potential lachrymatory effects. Suitable for use under inert atmospheres to maintain integrity.
2-(Bromomethyl)furan structure
2-(Bromomethyl)furan structure
Product Name:2-(Bromomethyl)furan
CAS No:4437-18-7
MF:C5H5BrO
MW:160.996600866318
CID:45057
PubChem ID:4603765
Update Time:2025-10-28

2-(Bromomethyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)furan
    • 2-Furylmethyl bromide
    • Furfuryl bromide
    • 2-Bromomethylfuran
    • 2-(3-FLUOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE
    • 2-Bromomethyl-furan
    • 2-furfuryl bromide
    • Furan,2-(bromomethyl)
    • furan-2-ylmetyl bromide
    • AKOS016007411
    • AM100827
    • 2-bromomethyl furan
    • A854617
    • bromomethylfuran
    • 2-furylbromomethane
    • FT-0698420
    • Furan, 2-(bromomethyl)-
    • 4437-18-7
    • CEFVCNWQCJCMHZ-UHFFFAOYSA-N
    • SCHEMBL538112
    • DTXSID50404771
    • MDL: MFCD11974961
    • Inchi: 1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2
    • InChI Key: CEFVCNWQCJCMHZ-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CO1

Computed Properties

  • Exact Mass: 159.95200
  • Monoisotopic Mass: 159.95238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 56
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 13.1Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.582
  • Boiling Point: 155 ºC
  • Flash Point: 47 ºC
  • Refractive Index: 1.5380 (estimate)
  • PSA: 13.14000
  • LogP: 2.17450

2-(Bromomethyl)furan Security Information

  • Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from oxidants and acids

2-(Bromomethyl)furan Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(Bromomethyl)furan Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B282675-50mg
2-(Bromomethyl)furan
4437-18-7
50mg
210.00 2021-08-18
TRC
B282675-100mg
2-(Bromomethyl)furan
4437-18-7
100mg
350.00 2021-08-18
TRC
B282675-250mg
2-(Bromomethyl)furan
4437-18-7
250mg
700.00 2021-08-18

Additional information on 2-(Bromomethyl)furan

Comprehensive Overview of 2-(Bromomethyl)furan (CAS No. 4437-18-7): Properties, Applications, and Industry Insights

2-(Bromomethyl)furan (CAS No. 4437-18-7) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and material science research. This brominated furan derivative is characterized by its reactive bromomethyl group, which enables diverse functionalization pathways. As interest in heterocyclic building blocks grows, this compound has gained attention for its role in synthesizing complex molecular architectures.

The compound's molecular formula, C5H5BrO, reflects its unique combination of a furan ring and bromomethyl substituent. Researchers value 2-(Bromomethyl)furan for its balanced reactivity and stability, making it particularly useful in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in creating bioactive molecules, aligning with the pharmaceutical industry's focus on novel therapeutic scaffolds.

In the context of green chemistry trends, 4437-18-7 has been investigated as a precursor for sustainable material development. Its furan core, derived from renewable biomass sources, positions it as an attractive intermediate for biobased polymers. This application resonates with current market demands for eco-friendly alternatives to petroleum-derived chemicals.

Analytical characterization of 2-(Bromomethyl)furan typically involves GC-MS, NMR spectroscopy, and HPLC techniques. The compound exhibits distinctive spectral features, including characteristic proton signals between δ 6.3-7.5 ppm in 1H NMR for the furan ring protons. These analytical signatures are crucial for quality control in research and industrial applications.

The compound's stability profile warrants proper storage under inert atmosphere at low temperatures to prevent degradation. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when handling brominated compounds. This precaution aligns with increasing industry emphasis on chemical safety protocols and responsible research practices.

Market analysis indicates growing demand for furan derivatives like 4437-18-7, driven by expanding applications in electronic materials and specialty chemicals. The compound's role in synthesizing conjugated polymers for organic electronics has attracted particular interest from material scientists developing next-generation optoelectronic devices.

Recent patent literature reveals innovative applications of 2-(Bromomethyl)furan in catalysis and ligand design. Several transition metal complexes incorporating modified furan units have demonstrated enhanced catalytic activity in important organic transformations. This development addresses the chemical industry's need for efficient catalytic systems with improved selectivity.

From a regulatory perspective, 2-(Bromomethyl)furan is not currently subject to significant restrictions, though proper documentation and handling procedures are recommended. The compound's status may evolve as regulatory agencies continue to assess brominated organic compounds within broader chemical safety frameworks.

In synthetic methodology development, researchers have explored microwave-assisted reactions using 4437-18-7 to achieve faster reaction times and improved yields. These advancements respond to the pharmaceutical industry's push for process intensification and green synthesis techniques.

The global supply chain for 2-(Bromomethyl)furan remains robust, with multiple specialty chemical manufacturers offering the compound in various quantities. Quality specifications typically emphasize purity levels >95%, with some suppliers providing >98% pure material for demanding applications. This availability supports ongoing research across multiple disciplines.

Future research directions may explore the compound's potential in click chemistry applications and bioconjugation strategies. The reactive bromomethyl group offers opportunities for developing novel molecular probes and diagnostic agents, particularly in biomedical research.

Academic interest in furan chemistry continues to grow, with 2-(Bromomethyl)furan serving as a key intermediate in methodological studies. Recent publications demonstrate its utility in constructing oxygen-containing heterocycles, important structural motifs in many natural products and pharmaceuticals.

Industrial scale-up considerations for processes involving 4437-18-7 focus on optimizing bromination conditions and purification methods. Process chemists emphasize the importance of controlling reaction parameters to maximize yield while minimizing byproduct formation, reflecting broader industry priorities for cost-effective synthesis.

Environmental fate studies suggest that 2-(Bromomethyl)furan undergoes relatively rapid degradation under typical environmental conditions. This characteristic contributes to its favorable profile in environmental impact assessments compared to more persistent brominated compounds.

In educational contexts, 2-(Bromomethyl)furan serves as an excellent example for teaching heterocyclic chemistry principles and electrophilic substitution reactions. Its well-defined reactivity patterns make it valuable for demonstrating fundamental organic transformations in advanced laboratory courses.

The compound's commercial availability in various packaging options, from small research quantities to bulk supplies, ensures accessibility for diverse user needs. This flexibility supports applications ranging from academic research to industrial process development, contributing to its sustained relevance in chemical research.

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